4-Chlorocinnamonitrile

Descripción general

Descripción

4-Chlorocinnamonitrile is an organic compound with the molecular formula C9H6ClN. It is a derivative of cinnamonitrile, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chlorocinnamonitrile can be synthesized through several methods, including:

Sandmeyer Reaction: This involves the conversion of 4-chlorobenzaldehyde to this compound using copper(I) cyanide in the presence of a catalyst.

Rosenmund-von Braun Reaction: This method uses 4-chlorobenzyl chloride and copper(I) cyanide to produce this compound.

Ullmann Coupling: This involves the coupling of 4-chlorobenzonitrile with an appropriate alkyne under copper catalysis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Sandmeyer reaction due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

4-Chlorocinnamonitrile undergoes various chemical reactions, including:

Nucleophilic Addition: The nitrile group can act as an electron acceptor, making the molecule susceptible to nucleophilic attack, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

Radical Polymerization: It can participate in radical polymerization reactions to form homopolymers and copolymers.

Common Reagents and Conditions

Nucleophilic Addition: Common reagents include organolithium compounds and Grignard reagents.

Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.

Major Products

Nucleophilic Addition: Products include substituted amines and ketones depending on the nucleophile used.

Radical Polymerization:

Aplicaciones Científicas De Investigación

4-Chlorocinnamonitrile is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of heterocyclic compounds such as pyrazoles, thiazoles, and pyrimidines.

Functional Materials: It is used in the synthesis of conjugated polymers and liquid crystals for applications in organic electronics and optoelectronic devices.

Biological Activity: Some studies have reported moderate antimicrobial activity of this compound and its derivatives against certain bacterial and fungal strains.

Mecanismo De Acción

The mechanism of action of 4-chlorocinnamonitrile involves its reactive nitrile group and chlorine substituent, which make it a versatile intermediate in organic synthesis. The nitrile group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions, facilitating the formation of various functionalized products.

Comparación Con Compuestos Similares

4-Chlorocinnamonitrile can be compared with other similar compounds such as:

Benzonitrile: Lacks the chlorine substituent, making it less reactive in certain nucleophilic addition reactions.

4-Hydroxybenzonitrile: Contains a hydroxyl group instead of chlorine, leading to different reactivity and applications.

4-Bromobenzonitrile: Contains a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

This compound is unique due to its combination of the nitrile group and chlorine substituent, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Actividad Biológica

4-Chlorocinnamonitrile is a nitrile compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and its implications in therapeutic applications.

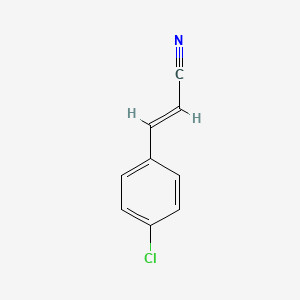

Chemical Structure

This compound can be structurally represented as follows:

This compound features a chlorinated phenyl group attached to a nitrile group, which is significant for its biological interactions.

Research indicates that the biological activity of this compound is largely influenced by its structural components. The nitrile group plays a crucial role in mediating interactions with biological targets. Specifically, studies have shown that:

- Cytotoxicity : this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The compound induces cell death primarily through apoptosis and inhibits cell proliferation by disrupting cellular processes such as colony formation and cytoskeletal integrity .

- Selectivity : The compound has demonstrated selective toxicity towards cancer cells compared to normal cells, indicating potential for targeted therapeutic strategies .

Cytotoxicity Studies

A series of in vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Apoptosis induction |

| SW480 (Colorectal) | 15 | Colony formation inhibition |

| NCM460 (Normal) | >50 | Low toxicity |

Table 1 : Cytotoxicity of this compound on various cell lines.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models. For instance:

- Case Study 1 : A study involving SW480 colorectal cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis, such as caspase activation and PARP cleavage .

- Case Study 2 : In MDA-MB-231 breast cancer cells, the compound was shown to disrupt actin cytoskeleton organization, leading to impaired cell motility and invasiveness .

Structure-Activity Relationship (SAR)

The biological activity of nitriles like this compound is often linked to their structural characteristics. Variations in substituents on the aromatic ring can significantly alter their pharmacological properties. For example:

Propiedades

IUPAC Name |

(E)-3-(4-chlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCNBCKABHGVMX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28446-72-2 | |

| Record name | Cinnamonitrile, p-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-chlorocinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.